molecular formula C17H15N3O2 B2622818 N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide CAS No. 903264-66-4

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide

Cat. No.: B2622818
CAS No.: 903264-66-4
M. Wt: 293.326
InChI Key: JBLUZPFBMOBNNJ-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide typically involves the condensation of anthranilic acid derivatives with appropriate amides. One common method is the Niementowski reaction, which involves the reaction of anthranilic acid with formamide under acidic conditions to form the quinazolinone core . The subsequent acylation of the quinazolinone intermediate with acetic anhydride yields the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research .

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-18-16-9-4-3-8-15(16)17(22)20(11)14-7-5-6-13(10-14)19-12(2)21/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLUZPFBMOBNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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